Soyasapogenol B

Description

This compound has been reported in Glycine max, Streptomyces, and other organisms with data available.

RN given for (3beta,4beta,22beta)-isomer; structure in first source

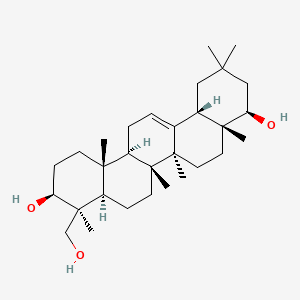

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQAQNKGFOLRGT-UXXABWCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276153 | |

| Record name | Soyasapogenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasapogenol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

595-15-3, 6118-01-0 | |

| Record name | Soyasapogenol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasapogenol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soyasapogenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOYASAPOGENOL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZ10D7E2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Soyasapogenol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

258 - 259 °C | |

| Record name | Soyasapogenol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Soyasapogenol B: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasapogenol B is a triterpenoid sapogenin, the aglycone core of a variety of saponins found predominantly in soybeans (Glycine max) and other legumes. It is not typically found in its free form in nature but is generated through the hydrolysis of its corresponding saponin glycosides, primarily the group B soyasaponins. Possessing a range of bioactive properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, this compound is a compound of significant interest in the fields of nutraceuticals and drug development. This technical guide provides an in-depth overview of its natural sources, detailed methodologies for its extraction and purification, and a summary of its known biological signaling pathways.

Natural Sources of this compound Precursors

This compound is derived from the hydrolysis of group B soyasaponins, which are abundant in various legumes. The concentration of these precursors can vary significantly depending on the plant species, cultivar, and the specific part of the plant.

Quantitative Distribution in Soybeans

Soybeans are the most well-characterized source of group B soyasaponins. The distribution of their aglycones, including this compound, varies within the soybean seed.

| Plant Material | This compound Content (mg/g dry weight) | Reference |

| Soybean (10 advanced food-grade cultivars) | 1.5 ± 0.27 | [1] |

| Soybean (79 Korean varieties) | 1.314 (average in seeds) | [2] |

| Soybean Sprouts (79 Korean varieties) | 1.378 (average in sprouts) | [2] |

| Soy Hypocotyls | Yield of 0.21% (2.1 mg/g) after processing | [3] |

Occurrence in Other Legumes

While soybeans are the primary source, precursors to this compound are also found in other commonly consumed pulses.

| Legume | This compound Content (mg/100g) | Reference |

| Lentils (Lens culinaris) | 362.9 - 452.9 | [4] |

| Chickpeas (Cicer arietinum) | Present, but cooking can degrade it | [4][5] |

| Faba Beans (Vicia faba) | Contains group B soyasaponins | [3] |

| Black Beans & Pinto Beans | Contain group B soyasaponins | [6] |

Extraction and Purification of this compound

The isolation of this compound is a multi-step process that involves the initial extraction of soyasaponins from the plant matrix, followed by hydrolysis to cleave the sugar moieties, and subsequent purification of the aglycone.

Experimental Workflow

The general procedure for obtaining purified this compound is outlined below.

Figure 1: General experimental workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

This protocol describes the extraction of total saponins from soy flour.

Materials:

-

Soy flour

-

Methanol (MeOH) or 70% aqueous ethanol

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Suspend soy flour in methanol or 70% aqueous ethanol at a ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24-48 hours or perform Soxhlet extraction for 4-6 hours.[7][8]

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant containing the crude saponin extract.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude saponin residue.

This protocol details the cleavage of glycosidic bonds to yield the aglycone, this compound.

Materials:

-

Crude saponin extract

-

Anhydrous methanol

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Reflux apparatus

Procedure:

-

Dissolve the crude saponin extract in anhydrous methanol containing 3% sulfuric acid or 10% HCl.[9][10]

-

Reflux the mixture at 70-80°C for 3-4 hours.[10]

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., NaOH).

-

Partition the hydrolysate with an organic solvent such as ethyl acetate to extract the soyasapogenols.

-

Evaporate the organic solvent to obtain the crude soyasapogenol mixture.

This protocol provides a method for the initial purification and fractionation of the soyasapogenol mixture.

Materials:

-

Crude soyasapogenol mixture

-

C18 SPE cartridge

-

Methanol (various concentrations)

-

Deionized water

Procedure:

-

Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

-

Dissolve the crude soyasapogenol mixture in a minimal amount of methanol and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with a low concentration of aqueous methanol (e.g., 30-40%) to remove polar impurities.

-

Elute the soyasapogenols with a higher concentration of methanol (e.g., 80-100%).

-

Collect the eluate containing the partially purified soyasapogenols and evaporate the solvent.

This protocol describes the final purification of this compound using preparative HPLC.

Instrumentation and Columns:

-

Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column

Mobile Phase and Gradient:

-

A common mobile phase consists of a mixture of acetonitrile, 1-propanol, and water, sometimes with the addition of acetic acid. A typical isocratic system is acetonitrile:1-propanol:water:0.1% acetic acid (80:6:13.9:0.1, v/v/v/v).

Procedure:

-

Dissolve the partially purified soyasapogenol fraction in the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute with the specified mobile phase at a constant flow rate.

-

Monitor the eluent at a suitable wavelength (e.g., 205 nm for UV detection) or with an ELSD.

-

Collect the fraction corresponding to the retention time of this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize or evaporate the solvent to obtain pure this compound.

Biological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Signaling Pathway

This compound has been shown to inhibit inflammatory responses by targeting the Toll-like receptor 4 (TLR4) signaling pathway.

Figure 2: Anti-inflammatory mechanism of this compound via inhibition of the TLR4/MyD88/NF-κB and MAPK pathways.

This compound has been reported to downregulate the expression of MyD88, a key adaptor protein in the TLR4 signaling cascade.[1] This leads to the suppression of downstream pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) transcription factor.[1] The inhibition of these pathways results in a decreased production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Anti-Cancer Signaling Pathways

The anti-proliferative and pro-apoptotic effects of this compound in cancer cells are mediated through multiple signaling pathways.

Figure 3: Anti-cancer mechanisms of this compound involving inhibition of pro-survival pathways and induction of apoptosis.

In various cancer cell lines, this compound has been shown to inhibit key pro-survival signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways.[4] It also downregulates the expression of sphingosine kinase 1 (SphK1), an enzyme implicated in cancer progression.[2] Furthermore, this compound can suppress the activity of NF-κB, which is often constitutively active in cancer cells and promotes their proliferation and survival.[4] By inhibiting these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells.[2]

Conclusion

This compound, derived from abundant and readily available legume sources, presents a compelling profile for further investigation in drug discovery and development. The methodologies for its extraction and purification are well-established, allowing for the production of high-purity material for research purposes. Its ability to modulate key signaling pathways in inflammation and cancer underscores its therapeutic potential. This guide provides a foundational resource for scientists and researchers seeking to explore the multifaceted biological activities of this promising natural compound. Further research into its in vivo efficacy, bioavailability, and safety is warranted to fully elucidate its clinical utility.

References

- 1. Evaluation of Extraction and Degradation Methods to Obtain Chickpeasaponin B1 from Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Soaking and cooking effect on sapogenols of chickpeas (Cicer arietinum) | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. The content of soyasaponin and soyasapogenol in soy foods and their estimated intake in the Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sapogenol is a Major Microbial Metabolite in Human Plasma Associated with High Protein Soy-Based Diets: The Relevance for Functional Food Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiologically Active Molecules and Functional Properties of Soybeans in Human Health—A Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Multifaceted Mechanism of Action of Soyasapogenol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Soyasapogenol B, a triterpenoid sapogenin derived from soy, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its anti-cancer, anti-inflammatory, and neuroprotective effects. The information is compiled from peer-reviewed scientific literature to support further research and drug development initiatives.

I. Anti-Cancer Activity

This compound exerts its anti-neoplastic effects through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

This compound has been demonstrated to induce programmed cell death in various cancer cell lines. This process is primarily mediated through the activation of caspase-dependent pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling cascades are implicated in this compound-induced cell death.[1][2]

A key molecular target in this process is Sphingosine Kinase 1 (SphK1), an enzyme that is often overexpressed in tumors and contributes to cancer cell survival and proliferation. This compound has been shown to down-regulate SphK1, leading to the activation of apoptotic pathways.[2] Overexpression of SphK1 can block the pro-apoptotic effects of this compound, while its knockdown sensitizes cancer cells to the compound.[2]

The induction of apoptosis is characterized by morphological changes such as nuclear condensation (pyknosis) and fragmentation (karyorrhexis).[3]

This compound significantly inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[4] For instance, in Caco-2 human colon cancer cells, a significant reduction in viable cell numbers was observed after treatment.[4] Furthermore, it has been shown to suppress the growth of HT-29 colon cancer cells.[5] In vivo studies have also confirmed the anti-proliferative effects of this compound, as evidenced by decreased tumor development and reduced staining for the proliferation marker PCNA in tumor tissues.[6]

Several signaling pathways are modulated by this compound to exert its anti-cancer effects:

-

Protein Kinase C (PKC) Pathway: Treatment with this compound has been shown to reduce the activity of PKC, a family of kinases involved in cell proliferation and survival.[4]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. While direct evidence for this compound is still emerging, related saponins are known to regulate this pathway.[6]

-

STAT3 Pathway: Activation of STAT3 is associated with tumor progression. This compound has been found to decrease the activation of STAT3 in tumor tissues.[6]

Quantitative Data on Anti-Cancer Effects

| Cell Line | Parameter | Concentration | Effect | Reference |

| Caco-2 (Colon) | Cell Viability | 0.15 mg/ml | 62.4% reduction after 24 hours | [4] |

| Caco-2 (Colon) | PKC Activity | Not specified | 9-40% reduction after 72 hours | [4] |

| Hep-G2 (Liver) | Apoptosis | Not specified | 15 ± 4.2% after 72 hours | [3] |

| Hep-G2 (Liver) | LC50 | 0.128+/-0.005 mg/mL | 50% lethal concentration after 72 hours | [7] |

| HCT-15 (Colon) | Cell Cycle | 25 and 100 p.p.m. | S-phase accumulation | [8] |

| HT-29 (Colon) | Cell Growth | 0-50 ppm | Almost complete suppression | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., Hep-G2) in 96-well plates at a specified density.

-

After cell attachment, treat with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cancer cells (e.g., ccRCC cells) with this compound for a specified duration.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, SphK1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

II. Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Toll-like receptor 4 (TLR4) signaling is a critical pathway in the innate immune response and inflammation. Soyasaponins, the precursors to this compound, have been shown to reduce inflammation by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts.[9] This interference with the TLR4/MyD88 signaling cascade leads to a downstream reduction in inflammatory responses.

The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway are central regulators of inflammation. Soyasaponins have been reported to inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components like p38 and JNK.[10][11] This leads to a decrease in the expression of pro-inflammatory genes.

Treatment with soyasaponins and their metabolites, including this compound, has been shown to inhibit the production of several pro-inflammatory molecules, including:

Experimental Protocols

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Culture macrophages (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

-

Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for target genes (e.g., TNF-α, IL-1β, iNOS).

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathway Diagrams

Caption: this compound inhibits inflammatory pathways.

III. Neuroprotective Potential

Recent studies have highlighted the potential of this compound as a therapeutic agent for neurodegenerative disorders.[12] Its neuroprotective effects are attributed to its ability to interact with multiple targets involved in the pathophysiology of diseases like Alzheimer's.

Molecular docking and dynamics studies have shown that this compound can bind to the active sites of several key proteins implicated in neurodegeneration, including:

-

Acetylcholinesterase (AChE)

-

Butyrylcholinesterase (BuChE)

-

Monoamine oxidase A (MAO-A) and B (MAO-B)

-

Glycogen synthase kinase 3 beta (GSK3β)

-

N-methyl-D-aspartate (NMDA) receptor

By interacting with these targets, this compound may help to restore cholinergic function, modulate neurotransmitter levels, and reduce excitotoxicity, thereby offering a multi-targeted approach to neuroprotection.[12]

Experimental Protocols

Molecular Docking

-

Prepare the 3D structures of the target proteins and this compound.

-

Define the binding site on the target proteins.

-

Perform docking simulations using software such as AutoDock Vina to predict the binding affinity and interactions between this compound and the target proteins.

-

Analyze the docking results to identify the key interacting residues and binding modes.

Molecular Dynamics Simulation

-

Set up a simulation system containing the protein-ligand complex in a solvent box with appropriate ions.

-

Perform energy minimization to relax the system.

-

Run a molecular dynamics simulation for a specified time (e.g., 100 ns) to observe the dynamic behavior of the complex.

-

Analyze the trajectory to assess the stability of the complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Logical Relationship Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. This compound exhibits anti-growth and anti-metastatic activities in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of soyasapogenol A and this compound concentrated extracts on HEP-G2 cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effects of soyasapogenol I-αa via downregulation of the MAPK signaling pathway in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Soyasapogenol-B as a Potential Multitarget Therapeutic Agent for Neurodegenerative Disorders: Molecular Docking and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, History, and Biological Significance of Soyasapogenol B: A Technical Guide

Abstract

Soyasapogenol B, a pentacyclic triterpenoid aglycone, has been a subject of scientific inquiry for nearly a century. Initially identified as a constituent of soybeans (Glycine max), its structural elucidation has been a journey of discovery, reflecting the advancements in analytical chemistry. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the pivotal moments in its structural determination. Furthermore, this document outlines the common experimental protocols for its isolation and characterization, supported by comprehensive spectroscopic data. The known biological activities of this compound are also reviewed, with a focus on its interactions with key signaling pathways, offering insights for researchers, scientists, and drug development professionals.

Introduction

This compound is an oleanane-type pentacyclic triterpenoid and a key aglycone of a class of saponins found predominantly in soybeans and other legumes.[1] These saponins, known as group B soyasaponins, are glycosides of this compound.[2] While the saponins themselves have biological activities, their aglycone, this compound, often exhibits more potent effects, largely due to its increased bioavailability following the hydrolysis of the sugar moieties by gut microbiota.[3] The history of this compound is intertwined with the broader investigation of soy saponins, which began in the early 20th century. This guide will trace this history, from its initial discovery to the modern understanding of its chemical and biological properties.

Discovery and History of Structural Elucidation

The journey to fully characterize this compound spanned several decades, marked by initial proposals and subsequent crucial revisions.

Early Investigations

The earliest extensive research on soy saponins and their aglycones, the soyasapogenols, was conducted by Ochiai, Tsuda, and Kitagawa in the 1930s. Through classical chemical degradation and derivatization techniques, they were the first to isolate and propose structures for these compounds, including the aglycone that would come to be known as this compound.

Structural Revision

For many years, the initially proposed structures were accepted. However, in the early 1980s, the research groups of Kitagawa and Yoshikawa revisited the structures of the soyasapogenols using advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Their meticulous work led to a significant revision of the previously accepted structures of Soyasapogenol A and B. This revision was a landmark in the natural product chemistry of soy compounds and established the definitive structure of this compound as olean-12-ene-3β,22β,24-triol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₃ | [1] |

| Molecular Weight | 458.7 g/mol | [1] |

| Melting Point | 258-259 °C | [1] |

| Appearance | Solid | [1] |

| CAS Number | 595-15-3 | [1] |

Experimental Protocols

The isolation and characterization of this compound are fundamental for its study. This section details the common experimental procedures.

Isolation of Soyasaponins from Soybeans

This compound is typically obtained through the hydrolysis of its corresponding saponins. Therefore, the first step is the extraction of soyasaponins from soybeans.

-

Materials: Defatted soybean flour, 70% ethanol, butanol, water.

-

Procedure:

-

Defatted soybean flour is refluxed with 70% aqueous ethanol.

-

The ethanol extract is concentrated under reduced pressure.

-

The concentrated extract is partitioned between n-butanol and water.

-

The butanol layer, containing the soyasaponins, is collected and evaporated to dryness to yield a crude soyasaponin mixture.

-

Hydrolysis of Soyasaponins to this compound

The sugar moieties of the soyasaponins are cleaved to yield the aglycone, this compound.

-

Materials: Crude soyasaponin mixture, 2M HCl in methanol.

-

Procedure:

-

The crude soyasaponin mixture is dissolved in 2M HCl in methanol.

-

The solution is refluxed for several hours to ensure complete hydrolysis.

-

The reaction mixture is neutralized and the solvent is evaporated.

-

The residue is then partitioned, typically between ethyl acetate and water.

-

The ethyl acetate layer, containing this compound, is collected and concentrated.

-

Purification

The crude this compound is purified using chromatographic techniques.

-

Techniques: Column chromatography on silica gel followed by preparative High-Performance Liquid Chromatography (HPLC) are commonly employed to obtain pure this compound.

Characterization

The structure and purity of the isolated this compound are confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.6 |

| 2 | 27.2 |

| 3 | 79.1 |

| 4 | 38.8 |

| 5 | 55.2 |

| 6 | 18.4 |

| 7 | 32.6 |

| 8 | 39.8 |

| 9 | 47.6 |

| 10 | 36.9 |

| 11 | 23.5 |

| 12 | 122.5 |

| 13 | 144.1 |

| 14 | 41.6 |

| 15 | 28.1 |

| 16 | 23.5 |

| 17 | 46.5 |

| 18 | 41.9 |

| 19 | 46.1 |

| 20 | 30.9 |

| 21 | 33.8 |

| 22 | 75.5 |

| 23 | 28.1 |

| 24 | 15.6 |

| 25 | 15.6 |

| 26 | 17.2 |

| 27 | 25.9 |

| 28 | 28.1 |

| 29 | 33.1 |

| 30 | 23.6 |

Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 459.3838 |

| [M+Na]⁺ | 481.3658 |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily investigated in the contexts of inflammation, neuroprotection, and cancer.

Anti-inflammatory Activity

Soyasaponins, the precursors to this compound, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][4] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. Soyasaponins have been observed to suppress the phosphorylation and degradation of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.[2] Furthermore, the anti-inflammatory effects of soyasaponins have been linked to the downregulation of the MAPK signaling pathway, specifically affecting the phosphorylation of p38 and JNK.[5]

Neuroprotective Effects

This compound has been investigated as a potential multi-target therapeutic agent for neurodegenerative disorders.[6] Molecular docking studies have shown that it can effectively bind to several key proteins implicated in neurodegeneration, including Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase A and B (MAO-A, MAO-B), Glycogen Synthase Kinase 3β (GSK3β), and the NMDA receptor.[6] Furthermore, this compound has been shown to modulate NF-κB-mediated Brain-Derived Neurotrophic Factor (BDNF) expression, suggesting a role in promoting neuronal survival and function.[7]

Anticancer Activity

This compound has demonstrated pro-apoptotic effects in various cancer cell lines.[8][9] It has been shown to trigger caspase-dependent apoptosis, a key mechanism of programmed cell death.[8] In clear cell renal cell carcinoma, this compound promoted the cleavage of caspase-3 and PARP, indicating the activation of the apoptotic cascade.[8]

Conclusion

This compound has a rich history, from its initial discovery in soybeans to its precise structural elucidation through modern analytical techniques. As the aglycone of group B soyasaponins, it represents a key bioactive compound with significant potential in the fields of inflammation, neuroprotection, and oncology. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers. The elucidation of its interactions with critical signaling pathways, such as NF-κB, MAPK, and apoptotic pathways, opens avenues for further investigation and potential therapeutic applications. Continued research into the multifaceted biological activities of this compound is warranted to fully unlock its potential for human health.

References

- 1. This compound | C30H50O3 | CID 115012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of soyasapogenol I-αa via downregulation of the MAPK signaling pathway in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound and Genistein Attenuate Lipopolysaccharide-Induced Memory Impairment in Mice by the Modulation of NF-κB-Mediated BDNF Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of soyasapogenol A and this compound concentrated extracts on HEP-G2 cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Soyasapogenol B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasapogenol B, a pentacyclic triterpenoid derived from soybeans, has garnered significant scientific interest due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, purification, and characterization, and an in-depth analysis of its known signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a naturally occurring aglycone of soyasaponins, primarily found in soybeans (Glycine max)[1][2]. Its core structure is an oleanane-type pentacyclic triterpene.

Structure and Nomenclature

-

IUPAC Name: (3β,22β,24)-Olean-12-ene-3,22,24-triol

-

Synonyms: Soyasapogenin B, Soyasapogenol I

-

Chemical Structure:

(A 2D chemical structure image would be placed here in a full whitepaper)

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₀O₃ | [3] |

| Molecular Weight | 458.72 g/mol | |

| Melting Point | 258-259 °C | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO. Slightly soluble in chloroform and methanol. | |

| Optical Rotation | [α]D +82° (c 0.5, CHCl₃) |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure. The assignments are based on DEPT, COSY, and HMBC experiments[4][5].

Table 1: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 38.7 | 16 | 23.6 |

| 2 | 27.2 | 17 | 46.9 |

| 3 | 79.1 | 18 | 41.8 |

| 4 | 38.8 | 19 | 46.2 |

| 5 | 55.2 | 20 | 31.0 |

| 6 | 18.4 | 21 | 34.0 |

| 7 | 32.6 | 22 | 73.8 |

| 8 | 39.8 | 23 | 28.1 |

| 9 | 47.6 | 24 | 15.6 |

| 10 | 37.0 | 25 | 15.4 |

| 11 | 23.5 | 26 | 17.1 |

| 12 | 122.5 | 27 | 25.9 |

| 13 | 143.8 | 28 | 28.3 |

| 14 | 41.6 | 29 | 33.1 |

| 15 | 28.1 | 30 | 23.6 |

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Proton No. | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 3 | 3.21 | dd | 11.5, 4.5 |

| 12 | 5.25 | t | 3.5 |

| 22 | 3.33 | dd | 11.5, 4.5 |

| 24 | 3.38, 3.75 | d, d | 11.0 |

| Methyls | 0.76, 0.80, 0.90, 0.98, 1.00, 1.15, 1.25 | s |

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The fragmentation pattern provides valuable structural information[6][7].

-

[M+H]⁺: m/z 459.3838

-

Key Fragment Ions: m/z 441 (loss of H₂O), 423 (loss of 2xH₂O), 234, 207, 191, 175

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Soybeans

This compound is typically obtained by acid hydrolysis of soyasaponins extracted from soybean hypocotyls or flour[1][2][8].

Protocol: Acid Hydrolysis and Extraction [2][9]

-

Defatting: Defat soybean flour with n-hexane for 12-24 hours to remove lipids.

-

Extraction of Saponins: Extract the defatted soy flour with 70% aqueous ethanol at room temperature with constant stirring for 4-6 hours.

-

Concentration: Concentrate the ethanol extract under reduced pressure to obtain a crude saponin extract.

-

Acid Hydrolysis: Dissolve the crude saponin extract in 2 M HCl in methanol. Reflux the mixture at 70-80°C for 3-5 hours to hydrolyze the glycosidic bonds.

-

Extraction of Aglycones: After cooling, neutralize the reaction mixture and extract the soyasapogenols with ethyl acetate or chloroform.

-

Washing and Drying: Wash the organic extract with water to remove salts and residual acid. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude soyasapogenol mixture.

Protocol: Purification by High-Performance Liquid Chromatography (HPLC) [1][10][11][12][13]

-

Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid or trifluoroacetic acid) to improve peak shape. A typical isocratic system is acetonitrile:1-propanol:water:0.1% acetic acid (80:6:13.9:0.1, v/v/v/v)[1].

-

Flow Rate: 1-4 mL/min, depending on the column dimensions.

-

Detection: UV detection at 205 nm or Evaporative Light Scattering Detector (ELSD).

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Assessment: Analyze the collected fractions by analytical HPLC to confirm purity.

-

Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure to obtain purified this compound.

Caption: Workflow for the isolation and purification of this compound.

Biological Activity Assays

This assay is used to determine the cytotoxic effects of this compound on cancer cells[14].

Protocol: CCK-8 Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Addition of CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells[14].

Protocol: Colony Formation Assay

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with different concentrations of this compound for 24 hours.

-

Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate the plates for 1-2 weeks, changing the medium every 2-3 days, until visible colonies are formed.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water and allow them to air dry.

-

Quantification: Count the number of colonies (typically containing >50 cells) in each well.

This technique is used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and PARP[14][15].

Protocol: Western Blotting [16][17][18][19][20]

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anti-Cancer Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including clear cell renal cell carcinoma[14], colon cancer[21], and breast cancer cells. This pro-apoptotic effect is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key mechanism of this compound-induced apoptosis involves the downregulation of Sphingosine Kinase 1 (SphK1)[14]. The inhibition of SphK1 leads to a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), and an increase in the pro-apoptotic lipid, ceramide. This shift in the ceramide/S1P ratio triggers the apoptotic cascade.

The apoptotic signaling cascade initiated by this compound converges on the activation of effector caspases, such as caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis[15]. This compound also modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of the intrinsic apoptotic pathway.

Caption: Apoptosis signaling pathway induced by this compound.

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[22][23][24].

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression[25].

Furthermore, this compound can suppress the phosphorylation of MAPK proteins, specifically p38 and c-Jun N-terminal kinase (JNK). The MAPK pathways are also activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory mediators. By inhibiting the activation of p38 and JNK, this compound further contributes to its anti-inflammatory effects.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties and significant therapeutic potential. Its ability to induce apoptosis in cancer cells and suppress key inflammatory pathways highlights its potential for development as a novel therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for further research and development of this compound-based therapies. Further investigations into its in vivo efficacy, bioavailability, and safety are warranted to translate its promising preclinical findings into clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. This compound | C30H50O3 | CID 115012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Fate and Intermediary Metabolism of Soyasapogenol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [dr.lib.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of PI3K/Akt/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Role of Soyasapogenol B in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasapogenol B, a pentacyclic triterpenoid aglycone, is a key secondary metabolite in a variety of plants, most notably in legumes such as soybean (Glycine max). While its health benefits in humans have been extensively studied, its physiological roles within the plant itself are multifaceted and crucial for survival and interaction with the environment. This technical guide provides an in-depth exploration of the biosynthesis, distribution, and physiological functions of this compound in plants. It details its involvement in plant defense mechanisms, its role as an allelochemical in the rhizosphere, and its potential interplay with plant hormonal signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the extraction and quantification of this compound, alongside a comprehensive summary of its quantitative data, to aid researchers in their scientific endeavors.

Biosynthesis of this compound

This compound is synthesized via the isoprenoid pathway, starting with the cyclization of 2,3-oxidosqualene. The key steps in the biosynthesis of this compound from β-amyrin are catalyzed by cytochrome P450 monooxygenases (CYP450s). Specifically, the hydroxylation of β-amyrin at the C-24 position is followed by hydroxylation at the C-22 position to yield this compound. This aglycone can be further modified by glycosyltransferases (UGTs) to form various soyasaponins.

Distribution and Accumulation of this compound in Plants

This compound, primarily as its glycoside derivatives (soyasaponins), is found throughout the soybean plant, with its concentration varying depending on the tissue, developmental stage, and environmental conditions. The aglycone form is typically present in lower concentrations than its glycosylated counterparts.

Table 1: Quantitative Data of this compound in Soybean (Glycine max)

| Plant Part | Developmental Stage | Condition | This compound Concentration (mg/g dry weight) | Reference |

| Seed (Axis) | Mature | Normal | Higher concentration than cotyledons and seed coat | [1] |

| Seed (Whole) | Mature | Normal | 1.5 ± 0.27 | [1] |

| Plumule | Seedling | Germination | Highest concentration in the seedling | [1] |

| Root Exudates | Vegetative | Hydroponic Culture | Secreted into the rhizosphere | [2] |

Note: The data represents the aglycone concentration, which is often determined after hydrolysis of the saponin extracts.

Physiological Role of this compound

The physiological functions of this compound in plants are primarily associated with defense and allelopathic interactions.

Role in Plant Defense

Triterpenoid saponins, including the glycosides of this compound, are widely recognized as phytoanticipins or phytoalexins, contributing to the plant's innate immunity. They exhibit a broad range of antimicrobial and insecticidal activities. While most studies focus on the effects of soyasaponins, the aglycone structure is crucial for the biological activity.

Biotic Stress Response: The biosynthesis of soyasaponins is often induced in response to pathogen attack and herbivory. While direct evidence for this compound as a signaling molecule is limited, its accumulation as part of the defense response suggests its involvement in the plant's defense signaling cascade, likely downstream of the jasmonic acid (JA) and salicylic acid (SA) pathways, which are key regulators of plant immunity.

Abiotic Stress Response: The accumulation of soyasaponins has also been observed under various abiotic stresses, suggesting a role for this compound in enhancing plant tolerance to environmental challenges such as drought and salinity. Their amphiphilic nature may allow them to interact with cell membranes, potentially stabilizing them under stress conditions.

Allelopathic and Rhizosphere Interactions

This compound, as a component of soyasaponins, is actively secreted into the rhizosphere through root exudates[2]. In the soil, these compounds can influence the surrounding microbial community and the growth of other plants.

-

Antimicrobial Activity: Soyasaponins in root exudates can selectively inhibit the growth of certain soilborne pathogens, thereby shaping a beneficial microbial community in the vicinity of the root.

-

Allelopathy: The release of these compounds can also inhibit the germination and growth of competing plant species.

Experimental Protocols

Extraction and Hydrolysis of Soyasaponins to this compound

This protocol describes the extraction of total soyasaponins from plant material and their subsequent acid hydrolysis to yield this compound for quantification.

Materials:

-

Freeze-dried and finely ground plant tissue

-

80% (v/v) aqueous methanol

-

1 M HCl in methanol

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Methanol

-

Nitrogen gas supply

-

Water bath or heating block

Procedure:

-

Extraction:

-

Weigh approximately 0.5 g of the dried plant powder into a centrifuge tube.

-

Add 10 mL of 80% aqueous methanol and vortex thoroughly.

-

Extract for 2 hours at room temperature with continuous agitation.

-

Centrifuge at 3000 x g for 15 minutes and collect the supernatant.

-

Repeat the extraction of the pellet twice more and pool the supernatants.

-

-

Acid Hydrolysis:

-

Evaporate the pooled supernatant to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 5 mL of 1 M HCl in methanol.

-

Incubate at 80°C for 4 hours in a sealed tube to hydrolyze the soyasaponins to their aglycones.

-

-

Purification:

-

After hydrolysis, neutralize the solution with 1 M NaOH.

-

Evaporate the methanol under reduced pressure.

-

Perform Solid Phase Extraction (SPE) to purify the soyasapogenols. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the soyasapogenols with 5 mL of methanol.

-

Evaporate the methanol eluate to dryness under nitrogen and re-dissolve in a known volume of methanol for HPLC analysis.

-

Quantification of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

UV or Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and isopropanol (e.g., 85:10:5, v/v/v) with 0.1% acetic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection: UV at 205 nm or ELSD (Drift tube temperature: 50°C, Nebulizer gas pressure: 3.5 bar)

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at a range of concentrations (e.g., 10-500 µg/mL).

-

Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Conclusion and Future Perspectives

This compound is a vital secondary metabolite in plants, playing a significant, albeit often indirect, role in their interaction with the environment. Its function as a precursor to a diverse array of soyasaponins positions it as a central molecule in plant defense against both biotic and abiotic stresses. Furthermore, its exudation into the rhizosphere highlights its importance in shaping below-ground ecological interactions.

Future research should focus on elucidating the specific signaling roles of this compound within the plant. Investigating its direct interaction with protein receptors and its influence on downstream signaling components will provide a clearer understanding of its mode of action. Moreover, exploring the potential for synergistic or antagonistic interactions with plant hormones will offer deeper insights into the complex regulatory networks governing plant growth and defense. A more comprehensive quantification of this compound accumulation under a wider range of specific stress conditions will be crucial for developing crops with enhanced resilience. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further unravel the intricate physiological roles of this important plant metabolite.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Soyasapogenol B and its Glycoside Precursors, Soyasaponins

Abstract

Soyasaponins, a complex group of oleanane triterpenoid glycosides found predominantly in soybeans (Glycine max), are gaining significant attention for their diverse biological activities. These compounds are precursors to their respective aglycones, or sapogenins, with this compound being a principal and highly bioactive derivative. In the gastrointestinal tract, soyasaponins are metabolized by gut microflora into their aglycone forms, which are more readily absorbed and exhibit enhanced pharmacological effects. This technical guide provides a comprehensive overview of the chemical structures, classification, biosynthesis, and pharmacokinetics of this compound and its parent soyasaponins. It details their significant anti-cancer and anti-inflammatory properties, supported by quantitative data from various studies. Furthermore, this document furnishes detailed experimental protocols for extraction, isolation, quantification, and in vitro bioactivity assessment, alongside graphical representations of key biological pathways and experimental workflows to support research and development efforts in this promising area of natural product chemistry.

Introduction to Soyasaponins and this compound

Soyasaponins are naturally occurring phytochemicals belonging to the saponin class, characterized by a triterpenoid aglycone linked to one or more sugar chains.[1] They are abundant in various legumes, especially soybeans, where they contribute to the plant's defense mechanisms and have been associated with both the taste of soy products and numerous health benefits.[2] The core structure is an aglycone, known as a soyasapogenol, and the attached sugar moieties confer a wide range of structural diversity and polarity.[3]

The biological activity of these compounds is often attributed to the aglycone. This compound is the aglycone for the most abundant group of soyasaponins (Group B) and is considered a key metabolite responsible for many of the observed pharmacological effects.[4][5] While the parent glycosides (soyasaponins) have poor intestinal absorption, they are hydrolyzed by colonic microflora to release the more lipophilic and bioactive this compound, which can then be absorbed into circulation.[4][6][7] This metabolic activation is crucial for their systemic effects, which include potent anti-cancer, anti-inflammatory, hepatoprotective, and cardiovascular-protective activities.[2][8] This guide delves into the technical details of these compounds, aiming to provide a foundational resource for their study and potential therapeutic application.

Chemical Structure and Classification

Soyasaponins are classified based on the chemical structure of their aglycone (soyasapogenol). There are five main groups: A, B, E, DDMP, and others.[9][2][10]

-

Group A Soyasaponins: These are bidesmosidic, meaning they have two separate sugar chains attached to the soyasapogenol A aglycone at the C-3 and C-22 positions.[3][1]

-

Group B Soyasaponins: These are monodesmosidic, with a single sugar chain attached at the C-3 position of the this compound aglycone.[3][1] This group is the most prevalent in soybeans.[11]

-

DDMP Soyasaponins: These are a subgroup of Group B soyasaponins, characterized by the conjugation of a 2,3-dihydro-2,5-dihydroxy-6-methyl-4-pyrone (DDMP) moiety at the C-22 position of this compound. DDMP-conjugated saponins are considered the genuine forms in raw soybeans and can be converted to non-DDMP forms (e.g., Soyasaponin I) by heating during processing.[11]

-

Group E Soyasaponins: These are also monodesmosidic and are derived from Soyasapogenol E. They are considered to be formed via the photo-oxidation of Group B soyasaponins.[10]

This compound , the aglycone of Group B and DDMP soyasaponins, is a pentacyclic triterpenoid with the chemical formula C₃₀H₅₀O₃.[12][13] Its systematic name is (3β,22β)-olean-12-ene-3,22,24-triol.[13][14] The presence and arrangement of hydroxyl groups on the oleanane skeleton are critical for its biological activity.

Biosynthesis

The biosynthesis of soyasaponins is a multi-step enzymatic process originating from the mevalonate (MVA) pathway in the plant's cytosol.[15] The pathway branches from the biosynthesis of phytosterols at the level of 2,3-oxidosqualene.[16]

-

Cyclization: The first committed step is the cyclization of 2,3-oxidosqualene, catalyzed by β-amyrin synthase (bAS), to form the pentacyclic triterpenoid backbone, β-amyrin.[16]

-

Oxidation: β-amyrin undergoes a series of oxidation reactions, primarily catalyzed by cytochrome P450-dependent monooxygenases. A key enzyme, CYP72A61, hydroxylates β-amyrin at the C-24 position and then at the C-22 position to produce This compound .[17]

-

Further Modification: this compound can be further oxidized at the C-21 position by another cytochrome P450 enzyme (CYP72A69) to yield Soyasapogenol A, the precursor for Group A soyasaponins.[17]

-

Glycosylation: The final step involves the sequential attachment of sugar moieties to the aglycone, catalyzed by various UDP-glycosyltransferases (UGTs). For Group B soyasaponins, this process begins with the addition of a glucuronic acid to the C-3 position of this compound, followed by other sugars like galactose and rhamnose to form compounds such as Soyasaponin I.[17][18]

References

- 1. The content of soyasaponin and soyasapogenol in soy foods and their estimated intake in the Japanese - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Soyasaponin I and sapongenol B have limited absorption by Caco-2 intestinal cells and limited bioavailability in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [dr.lib.iastate.edu]

- 12. Showing Compound this compound (FDB013172) - FooDB [foodb.ca]

- 13. This compound | C30H50O3 | CID 115012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. soybean saponin I biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Saponin Biosynthesis in Pulses [mdpi.com]

- 18. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Soyasapogenol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Soyasapogenol B, a natural aglycone derived from soy saponins. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource, summarizing key findings on its anti-cancer properties, detailing experimental methodologies, and visualizing associated molecular pathways.

Introduction

This compound, a pentacyclic triterpenoid, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against a variety of cancer cell lines.[1][2][3] As a metabolite of group B soyasaponins, it is the form that is more likely to be bioactive in the colon after the microbial hydrolysis of its parent glycosides.[4] This guide synthesizes the current understanding of its in vitro cytotoxic activity, offering a foundation for further investigation into its therapeutic potential.

In Vitro Cytotoxicity of this compound

This compound has exhibited a concentration-dependent cytotoxic effect across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Assay | Reference |

| Hep-G2 | Liver Carcinoma | 0.128 ± 0.005 (for a concentrated extract) | Not specified | MTT | [5] |

| HCT-116 | Colon Carcinoma | Not specified | Not specified | SRB | [1][2] |

| MCF-7 | Breast Carcinoma | Not specified | Not specified | SRB | [1][2] |

| Caco-2 | Colon Adenocarcinoma | ~150 (0.15 mg/ml) | ~328 | Cell Proliferation Assay | [6] |

| A549 | Lung Cancer | Not specified | Not specified | Not specified | [3] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Kidney Cancer | Not specified | Not specified | CCK-8 | [7] |

| MDA-MB-231 | Breast Cancer | Not specified | < 10 µM | Not specified | [1] |

Note: The cytotoxic activity of this compound has been shown to be more potent than its glycoside precursors, soyasaponins.[2][4] Studies have also indicated that this compound can induce apoptosis in a significant portion of treated cancer cells. For instance, a this compound extract induced apoptosis in 15±4.2% of Hep-G2 cells after 72 hours of treatment.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols used for the cytotoxicity screening of this compound.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1][2] For cytotoxicity assays, cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere for 24 hours.[1][2] Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, e.g., 0.5%) and incubated for a specified duration, typically 48 or 72 hours.[1][2][5]

Cytotoxicity Assays

Several colorimetric assays are employed to assess the cytotoxic effects of this compound by measuring cell viability or proliferation.

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[1][2]

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Soyasaponins: the relationship between chemical structure and colon anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of soyasapogenol A and this compound concentrated extracts on HEP-G2 cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound exhibits anti-growth and anti-metastatic activities in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Soyasapogenol B by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasapogenol B is a triterpenoid aglycone derived from soy saponins, a diverse group of phytochemicals found abundantly in soybeans and other legumes.[1][2] As the core structure of group B soyasaponins, this compound and its glycosides are subjects of extensive research due to their potential health benefits, including hypocholesterolemic and anticarcinogenic activities.[3][4] Accurate quantification of this compound is crucial for quality control of soy-based food products, dietary supplements, and for pharmacokinetic studies in drug development. This document provides a detailed protocol for the quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method is designed to quantify the total this compound content. Since this compound primarily exists as various glycosides (saponins) in natural matrices, a hydrolysis step is employed to cleave the sugar moieties, converting all group B soyasaponins to their common aglycone, this compound.[5] The hydrolyzed sample is then analyzed by RP-HPLC. The separation is achieved on a C18 stationary phase with a mobile phase gradient. This compound is detected by its UV absorbance at a low wavelength (around 205 nm) and quantified by comparing its peak area to a calibration curve generated from authentic standards.[6][7]

Experimental Protocols

Materials and Reagents

-

Apparatus:

-

HPLC system with a UV detector, pump, autosampler, and column oven

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

pH meter

-

Syringe filters (0.45 µm, PTFE or similar)

-

HPLC vials

-

-

Chemicals:

-

This compound standard (≥98% purity)[3]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)

-

Ethanol (70%, aqueous)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

-

Nitrogen gas for solvent evaporation

-

Sample Preparation (Extraction and Hydrolysis)

This protocol is a general guideline for soy food products. It may require optimization for different matrices.

-

Homogenization: Weigh approximately 2-4 grams of a finely ground, dried soy sample into a centrifuge tube.[8]

-

Extraction: Add 100 mL of 70% aqueous ethanol to the sample.[8]

-

Stirring: Stir the mixture for 2.5 hours at room temperature.[8]

-

Filtration & Evaporation: Filter the extract. Evaporate the filtrate to dryness under reduced pressure or a stream of nitrogen at a temperature below 30°C.[8]

-

Acid Hydrolysis: Re-dissolve the dried extract in a known volume of 2 M HCl in 50% methanol. Heat the solution at 80°C for 2 hours to hydrolyze the saponin glycosides to their aglycone form (soyasapogenols).

-

Neutralization & Final Preparation: Cool the solution to room temperature and neutralize it with NaOH. Evaporate the methanol. Extract the aqueous solution with ethyl acetate or a similar organic solvent. Evaporate the organic layer to dryness.

-

Reconstitution: Reconstitute the final dried extract in a precise volume of the initial mobile phase (e.g., 1 mL).

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.[7]

-

Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 5, 10, 20, 50, 80 µg/mL).[7]

HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Set the autosampler to inject a fixed volume (e.g., 50 µL) of the standards and prepared samples.[7][8]

-

Run the chromatographic analysis using the conditions outlined in Table 1.

-

Record the chromatograms and integrate the peak areas.

Quantification

-

Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the authentic standard.[7]

-

Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound standards.

-

Calculation: Determine the concentration of this compound in the injected sample solution using the linear regression equation from the calibration curve.

-

Calculate the final concentration of this compound in the original sample using the following formula:

Concentration (mg/g) = (C × V) / W

Where:

-

C = Concentration from the calibration curve (mg/mL)

-

V = Final volume of the reconstituted sample extract (mL)

-

W = Initial weight of the sample (g)

-

Data Presentation

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition 1 (Gradient) | Condition 2 (Isocratic) |

| Column | YMC-ODS-AM-303, RP-18, 5 µm, 4.6 x 250 mm[8] | C18 Column, 5 µm, 4.6 x 250 mm[9] |

| Mobile Phase | A: 0.05% Trifluoroacetic Acid (TFA) in Water[8] B: Acetonitrile[8] | Acetonitrile:1-Propanol:Water:Acetic Acid (80:6:13:0.1, v/v/v/v)[7][9] |